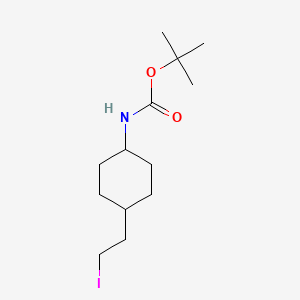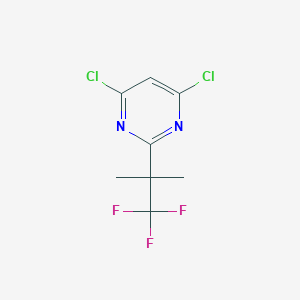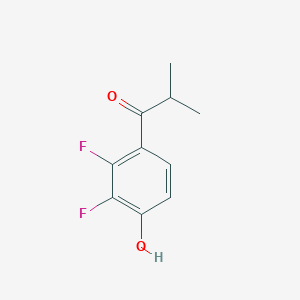
1-(2,3-Difluoro-4-hydroxyphenyl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Difluoro-4-hydroxyphenyl)-2-methylpropan-1-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a difluorinated phenyl group and a hydroxy group, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of 1-(2,3-Difluoro-4-hydroxyphenyl)-2-methylpropan-1-one typically involves several steps:
Synthetic Routes: The preparation often starts with the fluorination of a suitable phenol derivative, followed by the introduction of a methylpropanone moiety. Common reagents include fluorinating agents like diethylaminosulfur trifluoride (DAST) and methylating agents such as methyl iodide.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-(2,3-Difluoro-4-hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluorinated phenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions: Reactions typically require specific reagents and conditions, such as acidic or basic environments, to proceed efficiently. For example, nucleophilic substitution may require a strong base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-(2,3-Difluoro-4-hydroxyphenyl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Industry: In industrial applications, it is used in the synthesis of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(2,3-Difluoro-4-hydroxyphenyl)-2-methylpropan-1-one involves its interaction with molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity or function.
Pathways Involved: It can modulate specific biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
1-(2,3-Difluoro-4-hydroxyphenyl)-2-methylpropan-1-one can be compared with other similar compounds:
Similar Compounds: Examples include 1-(2,3-Difluoro-4-hydroxyphenyl)ethanone and 1-(2,3-Difluoro-4-hydroxyphenyl)-2,2-difluoroethanone
Uniqueness: The presence of the methylpropanone moiety distinguishes it from other difluorinated phenyl compounds, potentially offering different reactivity and applications.
Properties
Molecular Formula |
C10H10F2O2 |
|---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
1-(2,3-difluoro-4-hydroxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H10F2O2/c1-5(2)10(14)6-3-4-7(13)9(12)8(6)11/h3-5,13H,1-2H3 |
InChI Key |
NGZLPKCHAGMNDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=C(C(=C(C=C1)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



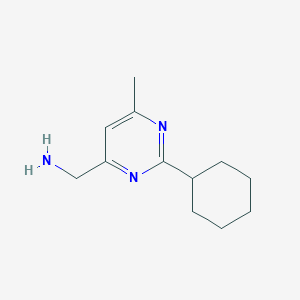
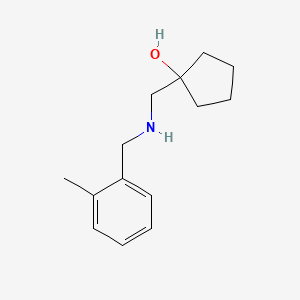
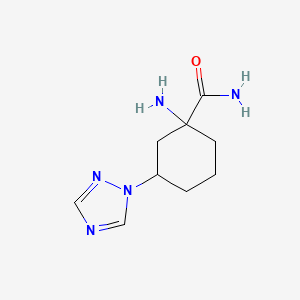
![6-(Benzyloxy)-3-bromo-1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13340059.png)
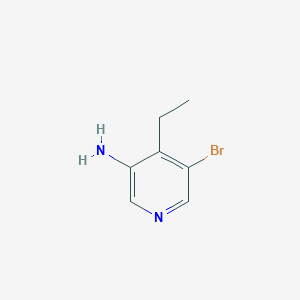
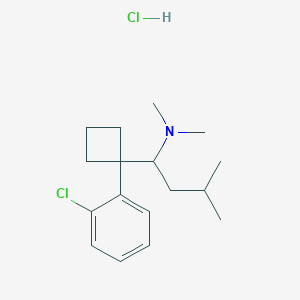
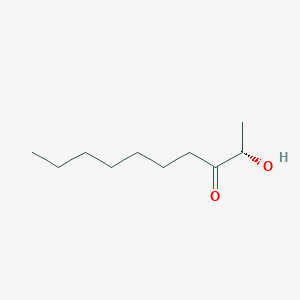
![5-Cyclopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13340088.png)
![4-Chloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidin-2-amine](/img/structure/B13340090.png)
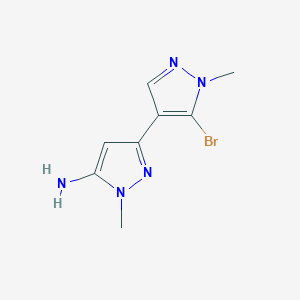
![(S)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol](/img/structure/B13340111.png)
